REACTION_CXSMILES
|
[Li]CCCC.[C:6]([O:10][C:11](=[O:21])[NH:12][C:13]1[CH:14]=[N:15][C:16]([Cl:20])=[C:17]([F:19])[CH:18]=1)([CH3:9])([CH3:8])[CH3:7].CN(C)CCN(C)C.[I:30]I.Cl>C(OCC)C.C1COCC1>[C:6]([O:10][C:11](=[O:21])[NH:12][C:13]1[CH:14]=[N:15][C:16]([Cl:20])=[C:17]([F:19])[C:18]=1[I:30])([CH3:9])([CH3:7])[CH3:8]
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Name
|
|
Quantity
|
107 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
22 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NC=1C=NC(=C(C1)F)Cl)=O
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Name
|
|
Quantity
|
40.5 mL
|
Type
|
reactant
|
Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
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Type
|
CUSTOM
|
Details
|
stirred for 90 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained below −60° C
|
Type
|
ADDITION
|
Details
|
On complete addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl ether (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (200 mL), aqueous potassium carbonate solution (150 mL), aqueous sodium thiosulfate solution (150 mL), and brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a residue
|
Type
|
CUSTOM
|
Details
|
The resultant residue was triturated with ethanol
|
Type
|
FILTRATION
|
Details
|
the resultant solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with pentane
|
Type
|
CUSTOM
|
Details
|
dried in-vacuo
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC(=C(C1I)F)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.2 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |